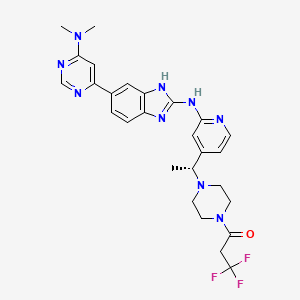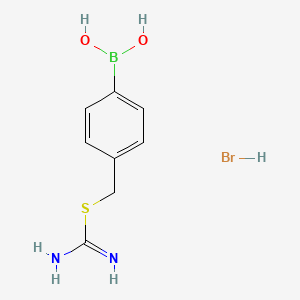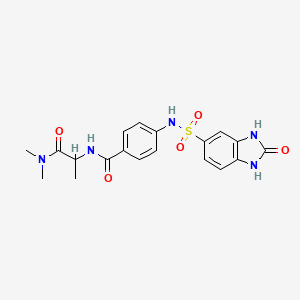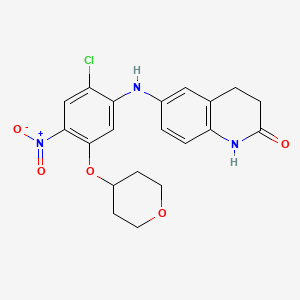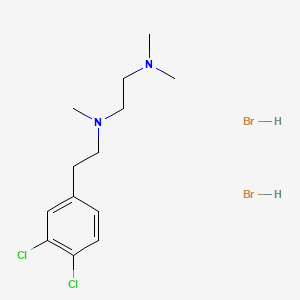
Bepotastine Tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bepotastine besilate is a second generation antihistamine. Bepostatine besilate is used to treat allergic rhinitis and urticaria and pruritus. Bepotastine besilate inhibits the action of histamine by blocking histamine H1 receptors, antagonising the vasoconstrictor, and to a lesser extent, the vasodilator effects of histamine. Mast cell stabilisers inhibit degranulation and consequently the release of histamine by interrupting the normal chain of intracellular signals. The brand of Bepostatine besilate is Talion.
Wissenschaftliche Forschungsanwendungen
Brain Histamine H1 Receptor Occupancy
Bepotastine Tosylate, as a second-generation antihistamine, has been evaluated for its effect on the brain's histamine H1 receptors. Using PET imaging, a study demonstrated that Bepotastine Tosylate has a relatively low histamine H1 receptor occupancy (H1RO) in the brain, suggesting its potential as a mildly or slightly sedative antihistamine in treating various allergic disorders (Tashiro et al., 2008).
Modulation of Cytokines/Chemokines in Keratinocytes
Bepotastine Tosylate has shown effectiveness in modulating the production of cytokines/chemokines and the expression of CD54 in human epidermal keratinocytes. This suggests its role in exerting antiallergic action by suppressing certain proinflammatory cytokines and chemokines (Kobayashi et al., 2008).
Efficacy in Allergic Symptoms in Exposure Chambers
In a controlled study, Bepotastine Tosylate effectively treated allergic symptoms in patients exposed to Japanese cedar pollen in an artificial exposure chamber. This demonstrated its efficacy and safety in allergen-induced conditions (Hashiguchi et al., 2009).
Treatment of Allergic Rhinitis
Bepotastine Tosylate has been used effectively for the treatment of perennial allergic rhinitis. Clinical trials have shown its efficacy in improving symptoms similar to other second-generation antihistamines (Carrillo‐Martin et al., 2018).
Photodegradation Products and ADMET Properties
The characterization of photodegradation products of Bepotastine Tosylate and their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were evaluated. This study provides insights into the stability and safety profile of Bepotastine Tosylate (Singh et al., 2020).
Prophylactic Treatment for Japanese Cedar Pollinosis
Bepotastine Tosylate has been found effective as a prophylactic treatment in patients with Japanese cedar pollinosis, indicating its usefulness in pre-seasonal treatment strategies (Ohta et al., 2002).
Eigenschaften
CAS-Nummer |
1160415-45-1 |
|---|---|
Produktname |
Bepotastine Tosylate |
Molekularformel |
C28H33ClN2O6S |
Molekulargewicht |
561.09 |
IUPAC-Name |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid tosylate |
InChI |
InChI=1S/C21H25ClN2O3.C7H8O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1 |
InChI-Schlüssel |
KQKKAOMHUQPSEP-BOXHHOBZSA-N |
SMILES |
O=C(O)CCCN1CCC(O[C@@H](C2=CC=C(Cl)C=C2)C3=NC=CC=C3)CC1.OS(=O)(C4=CC=C(C)C=C4)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Bepotastine Besilate; Bepreve; Talion; Bepotastine besylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)
![N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide](/img/structure/B605960.png)
![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)
